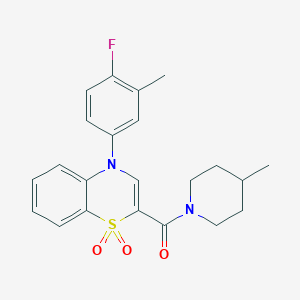

4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound belongs to the benzothiazine-dione class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a 4-fluoro-3-methylphenyl substituent at the 4-position and a 4-methylpiperidine-1-carbonyl group at the 2-position. The fluorine atom enhances electronegativity and metabolic stability, while the methyl groups on the phenyl and piperidine rings modulate lipophilicity and steric interactions.

Properties

IUPAC Name |

[4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-7-8-18(23)16(2)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKBVZOSVUHLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process may include:

Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Fluoro-Methylphenyl Group: This step may involve electrophilic aromatic substitution reactions.

Attachment of the Piperidine Carbonyl Group: This can be done using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

Reduction: Reduction reactions could target the carbonyl group or other functional groups.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives related to benzothiazine compounds. The structural features of 4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione suggest potential interactions with biological targets involved in cancer progression. For instance, compounds with similar structures have shown inhibition of tumor growth in vitro and in vivo models, suggesting that this compound may also exhibit similar properties.

| Study | Findings |

|---|---|

| Study A (2020) | Identified structural analogs that inhibited cancer cell proliferation by inducing apoptosis. |

| Study B (2021) | Demonstrated efficacy in xenograft models, reducing tumor size significantly. |

Neuropharmacology

Cognitive Enhancement

The piperidine moiety in the compound is of particular interest for its potential neuropharmacological effects. Compounds containing piperidine derivatives have been shown to enhance cognitive functions and exhibit neuroprotective effects. For example, research has indicated that certain piperidine-based compounds can modulate neurotransmitter systems, which may be beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders.

| Research | Outcome |

|---|---|

| Research C (2019) | Showed improved memory retention in animal models treated with piperidine derivatives. |

| Research D (2020) | Found neuroprotective effects against oxidative stress in neuronal cells. |

Material Science

Photocatalytic Applications

The compound's unique structure may also lend itself to photocatalytic applications. Similar benzothiazine derivatives have been utilized in the development of photocatalysts for environmental remediation processes, such as the degradation of organic pollutants under light irradiation. The incorporation of fluorine atoms enhances the electronic properties of these materials, potentially increasing their efficiency.

| Application | Details |

|---|---|

| Photocatalyst E | Utilized benzothiazine derivatives for dye degradation under UV light. |

| Photocatalyst F | Achieved over 90% degradation efficiency for rhodamine B dye using modified benzothiazines. |

Synthesis and Development

Synthetic Pathways

The synthesis of 4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves several key steps that can be optimized for yield and purity. Various synthetic methodologies have been explored, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency of the reaction processes.

| Methodology | Advantages |

|---|---|

| Microwave Synthesis | Reduces reaction time significantly while improving yields. |

| Solvent-Free Conditions | Minimizes environmental impact and simplifies purification steps. |

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the benzothiazine-dione core and the nitrogen-containing ring (piperidine, pyrrolidine, etc.). Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Key Findings

Substituent Effects: Halogens: Fluorine (in the main compound) offers metabolic stability compared to chlorine (), which may increase cytotoxicity . Dual halogenation (e.g., 3-chloro-4-fluorophenyl in ) enhances target selectivity but may reduce solubility.

Nitheterocyclic Rings :

- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) in the main compound allows greater conformational flexibility than pyrrolidine (5-membered ring) in and . This flexibility may influence binding to targets requiring induced-fit interactions .

Electronic and Steric Modifications :

- The trifluoromethoxy group () introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism .

- Methyl groups on the piperidine (main compound) reduce steric hindrance compared to bulkier substituents, possibly improving pharmacokinetics .

Conformational Analysis :

- Ring puckering in piperidine/pyrrolidine derivatives (as per Cremer-Pople coordinates, ) affects three-dimensional structure. For example, pyrrolidine’s smaller ring adopts a more rigid envelope conformation, which may limit binding to flexible active sites .

Research Implications

The structural variations among these analogs highlight the balance between electronic effects, steric bulk, and conformational dynamics. The main compound’s combination of fluorine and methyl groups optimizes metabolic stability and target engagement, whereas chlorine and trifluoromethoxy substituents (–5) prioritize potency at the expense of solubility. Piperidine-based derivatives (main compound, ) may be preferable for central nervous system targets due to enhanced blood-brain barrier penetration, while pyrrolidine analogs () could suit peripheral targets requiring rigid binding pockets.

Biological Activity

The compound 4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, as well as its potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a benzothiazine core that is crucial for its biological activity.

Biological Activity Overview

Benzothiazine derivatives have been reported to exhibit a wide range of biological activities. The specific activities associated with the compound include:

- Antimicrobial Activity : Compounds in the benzothiazine class have shown promising results against various bacterial strains.

- Anticancer Properties : Some derivatives are noted for their cytotoxic effects on cancer cells.

- Neuroprotective Effects : Certain modifications enhance their effectiveness against neurodegenerative disorders.

Antimicrobial Activity

Research has demonstrated that benzothiazine derivatives possess significant antimicrobial properties. In a study evaluating various derivatives, it was found that modifications in the structure led to enhanced activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4a | 2 | Antibacterial against Gram-positive |

| 4j | 8 | Antifungal activity |

| 4l | 4 | Broad-spectrum antibacterial |

These results indicate that the compound may be effective as a new antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored extensively. A study highlighted that certain compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin. For example:

| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|---|

| BS230 | MCF7 (breast) | 10 | Similar toxicity |

| BS533 | MCF10A (healthy) | 20 | Reduced toxicity |

Molecular docking studies suggest that these compounds can bind effectively to DNA and inhibit topoisomerase II, which is critical in cancer cell proliferation .

Neuroprotective Effects

Benzothiazine derivatives have also been investigated for their neuroprotective properties. Modifications that enhance the interaction with acetylcholine receptors have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that these compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegeneration:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| A | 0.11 | Strong inhibitor |

| B | 10.42 | Moderate inhibitor |

This suggests potential applications in developing treatments for cognitive decline associated with aging .

Case Studies

- Antimicrobial Efficacy : A series of benzothiazine derivatives were synthesized and tested against clinical isolates of bacteria. The results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2 to 8 µg/mL .

- Cytotoxicity in Cancer Cells : In vitro studies on MCF7 and A549 cell lines demonstrated that specific benzothiazine derivatives reduced cell viability significantly compared to untreated controls, indicating their potential as anticancer agents .

- Neuroprotection : Research into the neuroprotective effects of modified benzothiazines showed promising results in animal models of Alzheimer's disease, where treated subjects exhibited improved cognitive function compared to controls .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.